molecular formula C22H17BrN4S B5228734 4-(4-bromophenyl)-3-(2-carbazol-9-ylethyl)-1H-1,2,4-triazole-5-thione

4-(4-bromophenyl)-3-(2-carbazol-9-ylethyl)-1H-1,2,4-triazole-5-thione

Cat. No.: B5228734
M. Wt: 449.4 g/mol
InChI Key: UNHGKDYTLYZRDT-UHFFFAOYSA-N
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Description

4-(4-bromophenyl)-3-(2-carbazol-9-ylethyl)-1H-1,2,4-triazole-5-thione is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromophenyl)-3-(2-carbazol-9-ylethyl)-1H-1,2,4-triazole-5-thione typically involves the following steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide and an alkylating agent.

    Introduction of the bromophenyl group: This step involves the bromination of the phenyl ring using bromine or a brominating agent such as N-bromosuccinimide (NBS).

    Attachment of the carbazole moiety: This can be done through a nucleophilic substitution reaction where the carbazole derivative is reacted with an appropriate electrophile.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving the sulfur atom in the thione group.

    Reduction: Reduction reactions may target the triazole ring or the bromophenyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 4-(4-bromophenyl)-3-(2-carbazol-9-ylethyl)-1H-1,2,4-triazole-5-thione is studied for its potential as a building block in the synthesis of more complex molecules.

Biology

Biologically, triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound may be investigated for similar activities.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

Industry

Industrially, such compounds can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(4-bromophenyl)-3-(2-carbazol-9-ylethyl)-1H-1,2,4-triazole-5-thione would depend on its specific application. For example, if it exhibits antimicrobial activity, it may interfere with the synthesis of essential biomolecules in microorganisms. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorophenyl)-3-(2-carbazol-9-ylethyl)-1H-1,2,4-triazole-5-thione
  • 4-(4-fluorophenyl)-3-(2-carbazol-9-ylethyl)-1H-1,2,4-triazole-5-thione
  • 4-(4-methylphenyl)-3-(2-carbazol-9-ylethyl)-1H-1,2,4-triazole-5-thione

Uniqueness

The uniqueness of 4-(4-bromophenyl)-3-(2-carbazol-9-ylethyl)-1H-1,2,4-triazole-5-thione lies in the specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-(4-bromophenyl)-3-(2-carbazol-9-ylethyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrN4S/c23-15-9-11-16(12-10-15)27-21(24-25-22(27)28)13-14-26-19-7-3-1-5-17(19)18-6-2-4-8-20(18)26/h1-12H,13-14H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNHGKDYTLYZRDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCC4=NNC(=S)N4C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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